(2-(7-Oxabicyclo[4.1.0]heptan-3-yl)ethyl)dimethyl(phenyl)silane
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Overview
Description
(2-(7-Oxabicyclo[4.1.0]heptan-3-yl)ethyl)dimethyl(phenyl)silane: is a complex organosilicon compound characterized by its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-(7-Oxabicyclo[4.1.0]heptan-3-yl)ethyl)dimethyl(phenyl)silane typically involves the reaction of styrene, hydrosilane, and a catalyst in dry toluene. The mixture is heated in a Schlenk bomb flask at 80°C for 30 minutes. Subsequently, sodium triethylborohydride is added, and the reaction mixture is heated again for 2-24 hours at the same temperature .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring the availability of high-purity reagents, and implementing efficient purification techniques to obtain the desired product at a larger scale.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of silanol or siloxane derivatives.
Reduction: Reduction reactions may convert the compound into simpler silane derivatives.
Substitution: The compound can participate in substitution reactions, where the phenyl or dimethyl groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Various halogenating agents and nucleophiles can be employed under appropriate conditions.
Major Products Formed:
Oxidation: Silanol or siloxane derivatives.
Reduction: Simpler silane derivatives.
Substitution: Compounds with different functional groups replacing the phenyl or dimethyl groups.
Scientific Research Applications
Chemistry: The compound is used as a precursor in the synthesis of other organosilicon compounds. Its unique structure makes it valuable in the development of new materials with specific properties.
Biology and Medicine:
Industry: In the industrial sector, the compound can be used in the production of advanced materials, including polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of (2-(7-Oxabicyclo[4.1.0]heptan-3-yl)ethyl)dimethyl(phenyl)silane involves its interaction with various molecular targets. The compound’s silicon atom can form bonds with other elements, facilitating various chemical reactions. The bicyclic structure provides rigidity and stability, which can influence the compound’s reactivity and interaction with other molecules.
Comparison with Similar Compounds
- Trimethoxy(2-(7-oxabicyclo[4.1.0]hept-3-yl)ethyl)silane
- 7-Oxabicyclo[2.2.1]heptane derivatives
Uniqueness: Compared to similar compounds, (2-(7-Oxabicyclo[4.1.0]heptan-3-yl)ethyl)dimethyl(phenyl)silane is unique due to the presence of both a phenyl group and a dimethylsilane moiety. This combination provides distinct chemical properties, such as enhanced stability and reactivity, making it valuable for specific applications in organic synthesis and materials science.
Properties
IUPAC Name |
dimethyl-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]-phenylsilane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24OSi/c1-18(2,14-6-4-3-5-7-14)11-10-13-8-9-15-16(12-13)17-15/h3-7,13,15-16H,8-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSMWFWMIVSBTKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(CCC1CCC2C(C1)O2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24OSi |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.45 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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